molecular formula C27H32N2O5S B15152505 N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

Cat. No.: B15152505
M. Wt: 496.6 g/mol
InChI Key: RHNBVWMIXXOZTG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with other reagents to introduce the sulfonyl and glycinamide groups. Common reagents used in these reactions include sulfonyl chlorides and glycine derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares a similar structure but lacks the sulfonyl and glycinamide groups.

    3,4-Dimethoxyphenylethylamine: A simpler compound that serves as a precursor in the synthesis of more complex molecules.

    Phenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different aromatic or aliphatic substituents.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block and exhibit distinct biological activities.

Properties

Molecular Formula

C27H32N2O5S

Molecular Weight

496.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C27H32N2O5S/c1-20(2)22-11-13-23(14-12-22)29(35(31,32)24-8-6-5-7-9-24)19-27(30)28-17-16-21-10-15-25(33-3)26(18-21)34-4/h5-15,18,20H,16-17,19H2,1-4H3,(H,28,30)

InChI Key

RHNBVWMIXXOZTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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